In Vivo Tumor Inhibition of Human HCC Xenografts: Tyroserleutide vs. Baseline Controls
Tyroserleutide (YSL) demonstrates a clear, dose-dependent inhibition of human hepatocellular carcinoma BEL-7402 tumor growth in a nude mouse xenograft model, establishing a baseline of in vivo efficacy against a defined control [1]. The observed inhibition rates were significantly greater than those for both saline and an admixture of its constituent amino acids, confirming that the specific tripeptide sequence is essential for its antitumor activity [1].
| Evidence Dimension | Tumor Growth Inhibition Rate (%) |
|---|---|
| Target Compound Data | 40.26% (80 μg/kg/d), 64.17% (160 μg/kg/d), 59.19% (320 μg/kg/d) |
| Comparator Or Baseline | Saline control and admixture of YSL amino acids (P<0.05) |
| Quantified Difference | Significant inhibition compared to controls; the amino acid admixture lacked the same effect, underscoring the necessity of the intact tripeptide. |
| Conditions | Nude mice bearing xenografts of human hepatocarcinoma BEL-7402; daily intraperitoneal (i.p.) injection. |
Why This Matters
This data provides a rigorous, in vivo benchmark for the compound's inherent anti-HCC activity, validating its utility as a baseline reference for preclinical studies.
- [1] Lu R, Jia J, Bao L, et al. Experimental study of the inhibition of human hepatocarcinoma Bel7402 cells by the tripeptide tyroserleutide(YSL). Cancer Chemother Pharmacol. 2006 Jan;57(2):248-56. View Source
